molecular formula C12H12ClN3O2 B229007 4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone

4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone

Cat. No. B229007
M. Wt: 265.69 g/mol
InChI Key: OILSDKCJNNJLGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone, also known as HET0016, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2001 by a team of researchers at the University of Michigan.

Mechanism of Action

4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone exerts its effects by binding to the active site of the enzyme 20-HETE and preventing its activity. This leads to a reduction in the production of 20-HETE, which in turn results in a decrease in vasoconstriction and angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone can induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce the formation of new blood vessels. It has also been found to have a protective effect on the heart by reducing myocardial infarct size and improving cardiac function. In addition, 4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone in lab experiments is its specificity for the enzyme 20-HETE. This allows researchers to selectively inhibit the activity of this enzyme without affecting other pathways. However, one limitation of 4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone is its relatively low potency, which may require high concentrations to achieve the desired effect.

Future Directions

There are several potential future directions for research on 4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone. One area of interest is the development of more potent analogs of 4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone that can be used at lower concentrations. Another area of research is the exploration of the therapeutic potential of 4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone in other diseases, such as diabetes and neurodegenerative disorders. Finally, further studies are needed to fully understand the mechanism of action of 4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone and its effects on different cell types and tissues.

Synthesis Methods

The synthesis of 4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone involves a multi-step process that begins with the reaction of 2-chloro-5-nitrobenzoic acid with ethylene glycol to form 2-chloro-5-nitrobenzyl ether. This intermediate is then reacted with hydrazine hydrate to form 4-chloro-5-nitro-2-phenylpyridazine, which is subsequently reduced with iron powder to yield 4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone.

Scientific Research Applications

4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone has been extensively studied for its potential therapeutic applications in cardiovascular diseases, cancer, and inflammation. It has been shown to inhibit the activity of the enzyme 20-HETE, which is involved in the regulation of vascular tone and angiogenesis. 4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

Molecular Formula

C12H12ClN3O2

Molecular Weight

265.69 g/mol

IUPAC Name

4-chloro-5-(2-hydroxyethylamino)-2-phenylpyridazin-3-one

InChI

InChI=1S/C12H12ClN3O2/c13-11-10(14-6-7-17)8-15-16(12(11)18)9-4-2-1-3-5-9/h1-5,8,14,17H,6-7H2

InChI Key

OILSDKCJNNJLGT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NCCO)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NCCO)Cl

Origin of Product

United States

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